molecular formula C20H22N2O4 B2727612 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide CAS No. 905686-88-6

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide

Cat. No.: B2727612
CAS No.: 905686-88-6
M. Wt: 354.406
InChI Key: ZMQUCRQTUIEUJF-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a synthetic small molecule characterized by a pyrrolidin-5-one (pyrrolidinone) core substituted at the 3-position with a 4-ethoxyphenyl group and a 3-methoxybenzamide moiety. This compound belongs to a broader class of benzamide derivatives, which are frequently explored for their pharmacological properties, including kinase inhibition and CNS activity .

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-26-17-9-7-16(8-10-17)22-13-15(12-19(22)23)21-20(24)14-5-4-6-18(11-14)25-2/h4-11,15H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQUCRQTUIEUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield quinones, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Benzamide Analogues

Compounds sharing the pyrrolidinone core and benzamide linkage but differing in alkoxy substituents on the phenyl rings (Table 1) highlight critical structure-activity relationships (SAR):

Table 1: Key Structural Analogues from

Compound ID R₁ (Pyrrolidinone Substituent) R₂ (Benzamide Substituent)
Target Compound 4-Ethoxyphenyl 3-Methoxybenzamide
N-[(2S)-3-(4-Methoxyphenyl)...] 4-Methoxyphenyl Benzamide
N-[(2S)-3-(4-Ethoxyphenyl)...] 4-Ethoxyphenyl Benzamide
N-[(2S)-3-(4-Propoxyphenyl)...] 4-Propoxyphenyl Benzamide
N-{...3-[4-(Isopropoxy)phenyl]} 4-Isopropoxyphenyl Benzamide
  • Steric Effects : Bulkier substituents (e.g., isopropoxy) may hinder target binding in sterically sensitive environments.

Urea vs. Benzamide Linkages

The urea derivative 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea () replaces the benzamide with a urea (-NHCONH-) group . Key differences include:

  • Hydrogen Bonding: Urea provides two hydrogen-bond donors vs.
  • Conformational Flexibility : The rigid benzamide linkage may favor preorganization for target binding compared to the more flexible urea.

Complex Derivatives with Additional Functional Groups

  • (7d) : N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide introduces a triazole ring and trifluoromethoxy group, enhancing metabolic stability and CNS penetration .

Key Research Findings and Implications

Substituent Optimization : Ethoxy and methoxy groups balance lipophilicity and metabolic stability, making the target compound a candidate for oral bioavailability.

Biological Activity

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₈H₂₃N₂O₃
  • Molecular Weight: 315.39 g/mol
  • CAS Number: 955255-22-8

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. These interactions may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes that play critical roles in disease pathways.
  • Modulation of Receptor Activity: It may bind to receptors, altering their signaling pathways and leading to various biological effects.
  • Antiviral Properties: Similar compounds have shown antiviral activity by increasing intracellular levels of specific proteins that inhibit viral replication, such as APOBEC3G, which is known to impact hepatitis B virus (HBV) replication .

Antiviral Activity

Research has indicated that derivatives similar to this compound exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have demonstrated efficacy against various viruses, including HIV and hepatitis C virus (HCV) by enhancing intracellular A3G levels, which inhibit HBV replication .

Antiproliferative Activity

Studies on related compounds have shown significant antiproliferative effects against cancer cell lines. For example, certain methoxy-substituted derivatives demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating their potential as anticancer agents .

Case Studies and Research Findings

  • Antiviral Screening:
    • A study screened several N-phenylbenzamide derivatives for anti-HBV activity. The most promising compound increased A3G levels significantly and inhibited HBV replication effectively in vitro and in vivo using duck HBV models .
  • Antiproliferative Effects:
    • In another research effort, a novel derivative exhibited selective activity against multiple cancer cell lines with IC50 values ranging from 1.2 µM to 5.3 µM, showcasing its potential as an anticancer therapeutic agent .

Data Table: Biological Activity Summary

Activity Target IC50 Value Reference
Antiviral (HBV)HepG2.2.15 cellsN/A
AntiproliferativeMCF-7 cells1.2 – 5.3 µM
Antiviral (HIV/HCV)VariousN/A

Q & A

Q. Table 1: Key Spectroscopic Benchmarks

Functional GroupNMR Shift (ppm)MS Fragment (m/z)
4-Ethoxyphenylδ 6.8–7.2 (d, 2H)121 (cleavage)
Pyrrolidinone C=Oδ 170 (¹³C)184 (core)
3-Methoxybenzamideδ 3.8 (s, OCH₃)135 (amide loss)

(Advanced) What computational strategies predict biological targets and binding modes for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against kinases (e.g., MAPK, PI3K) or GPCRs. Validate with >5 docking runs; prioritize poses with ∆G < -8 kcal/mol .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>60%) .
  • Pharmacophore Modeling: Align with known pyrrolidinone-based inhibitors to identify critical interactions (e.g., hydrogen bonds with catalytic lysine) .

(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Comparative SAR Analysis: Systematically vary substituents (e.g., replace 4-ethoxy with 4-methoxy) and test activity against isoforms (e.g., COX-1 vs. COX-2) .
  • Dose-Response Studies: Use IC₅₀ curves to differentiate true target engagement from off-target effects. Prioritize compounds with Hill slopes ~1 .
  • Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence polarization) with cellular models (e.g., NF-κB luciferase reporter) to confirm mechanism .

(Advanced) What strategies elucidate reaction mechanisms for functional group transformations during synthesis?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–N bond formation) .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., iminium ions in cyclization) .
  • Computational Modeling: Apply DFT (Gaussian 16) to map energy profiles for key transitions (e.g., ring closure barriers) .

(Advanced) How can pharmacokinetic properties be evaluated in vitro for this compound?

Methodological Answer:

  • Microsomal Stability: Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS. Half-life >1 hr suggests metabolic stability .
  • Caco-2 Permeability: Assess apparent permeability (Papp) >1 × 10⁻⁶ cm/s for oral absorption potential .
  • Plasma Protein Binding: Use equilibrium dialysis; >90% binding may limit free drug concentration .

(Advanced) What are key considerations for designing SAR studies on derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Prioritize modifications at the benzamide (e.g., halogenation) or pyrrolidinone (e.g., spirocyclic derivatives) .
  • Biophysical Validation: Use SPR or ITC to measure binding affinity (KD < 1 µM) and stoichiometry .
  • Crystallographic Feedback: Solve co-crystal structures with targets to guide rational design (e.g., optimizing hydrophobic pocket interactions) .

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